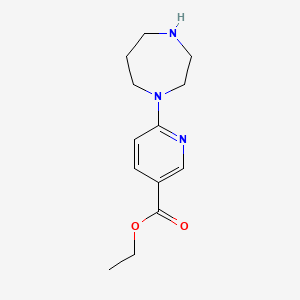

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate

Description

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted at position 3 with an ethyl carboxylate group and at position 6 with a 1,4-diazepane moiety. This structure suggests applications in medicinal chemistry (e.g., as a ligand for metal coordination or a pharmacophore) and organic synthesis.

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-4-5-12(15-10-11)16-8-3-6-14-7-9-16/h4-5,10,14H,2-3,6-9H2,1H3 |

InChI Key |

SBGWSGCOWAHBCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCCNCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution of Halopyridine Derivatives

A widely reported method involves the displacement of a halogen atom (typically chlorine) at the 6-position of ethyl 6-chloronicotinate using 1,4-diazepane as the nucleophile. This reaction is facilitated by polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating (60–80°C). The base triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Representative Procedure :

A mixture of ethyl 6-chloronicotinate (1.0 equiv), 1,4-diazepane (1.2 equiv), and DIPEA (2.5 equiv) in DMF is stirred at 70°C for 12–16 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the title compound as a pale-yellow oil (68–72% yield).

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 70°C |

| Reaction Time | 16 hours |

| Base | DIPEA |

| Yield | 68–72% |

Buchwald-Hartwig Amination for Challenging Substrates

For substrates with steric hindrance or electronic deactivation, palladium-catalyzed cross-coupling offers a viable alternative. A protocol adapted from SARS-CoV-2 Mpro inhibitor synthesis employs Pd(OAc)₂/Xantphos as the catalytic system, enabling coupling between ethyl 6-bromonicotinate and 1,4-diazepane at 100°C in toluene. This method achieves moderate yields (55–60%) but requires rigorous exclusion of moisture and oxygen.

Esterification of the Carboxylic Acid Intermediate

An alternative route involves the esterification of 6-(1,4-diazepan-1-yl)pyridine-3-carboxylic acid, particularly when the free acid is readily available from commercial sources or prior synthetic steps.

Acid-Catalyzed Fischer Esterification

Traditional Fischer esterification employs ethanol as both the solvent and nucleophile, with concentrated sulfuric acid as the catalyst. The reaction is refluxed for 24–48 hours, achieving equilibration between the acid and ester. While cost-effective, this method suffers from prolonged reaction times and modest yields (50–65%) due to reversible kinetics.

Coupling Reagent-Mediated Esterification

Modern approaches utilize carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in the presence of 4-dimethylaminopyridine (DMAP). A representative procedure from antiviral research illustrates the conversion of 6-(1,4-diazepan-1-yl)pyridine-3-carboxylic acid to its ethyl ester using EDCl and DMAP in dichloromethane (DCM) at room temperature, yielding 85–90% product.

Optimized Conditions :

-

Reagents : EDCl (1.5 equiv), DMAP (0.1 equiv)

-

Solvent : DCM

-

Temperature : 25°C

-

Reaction Time : 4 hours

-

Yield : 85–90%

Analytical Characterization and Quality Control

Accurate structural elucidation of this compound relies on complementary spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.69 (dd, J = 2.4 Hz, 1H, pyridine H-2), 8.54 (dd, J = 1.7 Hz, 1H, pyridine H-4), 7.99 (dt, J = 2.1 Hz, 1H, pyridine H-5), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.66–3.53 (m, 4H, diazepane CH₂), 3.40–3.35 (m, 2H, diazepane CH₂), 2.73 (m, 1H, diazepane CH₂), 2.66–2.55 (m, 3H, diazepane CH₂), 1.81 (m, 1H, diazepane CH₂), 1.69 (m, 1H, diazepane CH₂), 1.34 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR : δ 165.8 (C=O), 154.2 (pyridine C-6), 148.9 (pyridine C-3), 137.5 (pyridine C-5), 123.4 (pyridine C-4), 61.2 (OCH₂CH₃), 54.7–48.3 (diazepane CH₂), 14.1 (OCH₂CH₃).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC-MS (ESI+) : m/z calcd for C₁₃H₁₇N₃O₂ [M+H]⁺: 248.14; found: 248.17.

-

Retention Time : 0.82 min (C18 column, 5–95% acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway depends on substrate availability, scalability, and desired purity:

| Method | Yield | Purity (HPLC) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72% | >95% | High | $$ |

| Buchwald-Hartwig Amination | 55–60% | 90–93% | Moderate | $$$$ |

| Fischer Esterification | 50–65% | 85–88% | Low | $ |

| EDCl-Mediated Esterification | 85–90% | >98% | High | $$$ |

The EDCl-mediated esterification offers superior yield and purity, making it the method of choice for laboratory-scale synthesis. However, nucleophilic substitution remains industrially relevant due to lower reagent costs and compatibility with continuous flow systems .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 6-position.

Example : Reaction with 4-N-Boc-aminopiperidine in 1,4-dioxane at 80°C yields a piperidine-substituted pyridine via displacement of a triflate leaving group .

Oxidation and Reduction

The ester group and diazepane moiety participate in redox reactions:

Oxidation

-

Ester to carboxylic acid : Oxidizing agents like KMnO₄ or CrO₃ convert the ethyl ester to a carboxylic acid .

-

Pyridine ring oxidation : Harsh conditions (e.g., HNO₃/H₂SO₄) can nitrate the pyridine ring, though this is less common due to ring stability .

Reduction

-

Ester to alcohol : LiAlH₄ reduces the ester to a primary alcohol .

-

Diazepane reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the diazepane ring .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

Example : EDCI/HOBt-mediated coupling with aryl acetic acids generates amide-linked hybrids with enhanced pharmacological profiles .

Functionalization of the Diazepane Ring

The diazepane nitrogen participates in alkylation and acylation:

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Alkylation | CH₃I, NaH, THF | N-Methylated diazepane derivatives | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetylated diazepane with improved lipophilicity |

Ring-Opening and Rearrangement

Under acidic or basic conditions, the diazepane ring undergoes hydrolysis:

Scientific Research Applications

Chemistry

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate serves as an intermediate in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, including oxidation and reduction processes. For instance:

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

These reactions allow for the generation of diverse derivatives that may exhibit unique properties.

Biology

Research into the biological activities of this compound has revealed its potential antimicrobial and antiviral properties. Studies indicate significant activity against various microorganisms:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Moderate |

These findings suggest its viability as a candidate for developing new antimicrobial agents.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Notably, studies have highlighted its anticancer potential:

- Cytotoxicity Testing : The compound has shown cytotoxic effects against several cancer cell lines, including FaDu hypopharyngeal tumor cells. Enhanced cytotoxicity compared to reference drugs has been observed, indicating its potential role in cancer therapy.

The mechanism by which this compound induces apoptosis in tumor cells is currently under investigation.

Antimicrobial Efficacy Study

In a controlled study assessing the antimicrobial efficacy of this compound against pathogenic strains:

- Minimum Inhibitory Concentration (MIC) values were determined.

- The compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Cancer Cell Line Testing

A recent investigation tested the compound on various cancer cell lines:

- Enhanced cytotoxicity was confirmed through flow cytometry analysis.

- Induction of apoptosis was observed, supporting its potential in oncology research.

Mechanism of Action

The mechanism of action of Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazepane moiety is known to interact with GABA receptors, potentially modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Pyridine-3-Carboxylate Derivatives

Key analogues include pyridine-3-carboxylates with varying substituents at the 6-position (Table 1).

Table 1: Comparison of Pyridine-3-Carboxylate Derivatives

Key Observations :

- Synthesis Complexity : The diazepane-substituted compound likely requires multistep synthesis (e.g., introducing the diazepane ring via alkylation or Buchwald-Hartwig coupling), whereas benzofuran-substituted analogues are synthesized via straightforward condensation .

- Reactivity : The diazepane’s nitrogen atoms may enable metal coordination or hydrogen bonding, contrasting with the bromobenzofuran group’s electrophilic reactivity.

Fused Heterocyclic Analogues: Imidazopyridine Derivatives

Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) provides a comparison with fused heterocycles:

Table 2: Comparison with Fused Heterocyclic Esters

Key Observations :

- Reactivity : Compound 3e undergoes regioselective chlorination (83% yield) with N-chlorosuccinimide (NCS) in ethyl acetate , whereas the diazepane-substituted compound’s reactivity remains unexplored in the literature. The diazepane’s saturated structure may favor oxidation or hydrolysis over halogenation.

- Structural Rigidity : The fused imidazopyridine core is rigid, whereas the diazepane’s flexibility could enhance binding to biological targets.

Discussion of Commercial and Stability Considerations

This compound hydrochloride’s discontinued commercial status suggests challenges in synthesis, stability, or demand. In contrast, benzofuran-substituted pyridine carboxylates are routinely synthesized for research , implying better stability or scalability.

Biological Activity

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C13H20N3O2

- Molecular Weight : 252.32 g/mol

- CAS Number : 1221726-03-9

The compound features a pyridine ring substituted with an ethyl ester and a 1,4-diazepane moiety, which may influence its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl nicotinate with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The product is purified through recrystallization or chromatography.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of various bacterial strains and viruses, making it a candidate for further investigation in infectious disease treatment.

Neuroactive Effects

The compound has been explored for its neuroactive properties , particularly its potential anxiolytic effects. Its structural similarity to other psychoactive compounds suggests it may modulate neurotransmitter systems, particularly GABAergic and serotonergic pathways.

Anticonvulsant Activity

A study focusing on related compounds demonstrated that derivatives of pyridine can exhibit anticonvulsant effects. This compound might share similar properties due to its diazepane structure, which is known for anxiolytic activity .

The mechanism of action involves the interaction of the diazepane ring with specific enzymes and receptors. This interaction may inhibit or modulate their activity, contributing to the compound's overall biological effects. The pyridine ring also participates in binding interactions that enhance its biological efficacy.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate, and how can purity be optimized?

- Methodology : A typical synthesis involves coupling pyridine-carboxylate derivatives with 1,4-diazepane under nucleophilic substitution conditions. For example, refluxing in anhydrous dichloromethane with a base like triethylamine can improve yield . Purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate gradient) is critical to isolate the compound from byproducts. Monitoring reaction progress with TLC (Rf ~0.60 in cyclohexane/ethyl acetate 2:1) ensures intermediate stability .

- Purity Optimization : Use high-purity solvents and reagents, and perform multiple recrystallization steps. Confirm purity via HPLC or LC-MS (e.g., m/z 271.1065 for molecular ion) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include ethyl ester protons (δ 1.37 ppm, triplet) and pyridine ring protons (δ 7.84 ppm, singlet). Diazepane protons appear as multiplet signals between δ 3.0–3.5 ppm .

- IR Spectroscopy : Confirm ester carbonyl (1704 cm⁻¹) and diazepane N-H stretches (~2980 cm⁻¹). Absence of azide peaks (2143 cm⁻¹) ensures no residual intermediates .

- X-ray Crystallography : For structural validation, monoclinic crystal systems (e.g., P21/c space group) with unit cell parameters (a = 6.4973 Å, b = 11.5323 Å) provide atomic-level resolution .

Q. What safety protocols are essential during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents like methylene chloride .

- Waste Disposal : Segregate organic waste (e.g., chromatography solvents) and neutralize acidic byproducts (e.g., trifluoroacetic acid) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to analyze electron density distribution. Focus on the diazepane nitrogen’s nucleophilicity and pyridine ring’s electrophilic sites .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., G-protein-coupled receptors). The ester group’s polarity may influence binding affinity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Compare NMR shifts with similar compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, δ 4.33 ppm for ethyl protons) .

- High-Resolution MS : Confirm molecular formula via HRMS (e.g., observed 271.1065 vs. calculated 271.1064 for C13H13N5O2) to rule out isobaric impurities .

Q. How can reaction conditions be tailored to improve regioselectivity in diazepane-functionalized pyridines?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the pyridine’s 6-position .

- Catalytic Additives : Use KI or crown ethers to stabilize transition states and reduce competing reactions (e.g., ester hydrolysis) .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.